molecular formula C6H16Cl2N2 B1524993 2-Cyclopropylpropane-1,2-diamine dihydrochloride CAS No. 1311314-35-8

2-Cyclopropylpropane-1,2-diamine dihydrochloride

Cat. No. B1524993
M. Wt: 187.11 g/mol
InChI Key: HVVXBELEXSFMAG-UHFFFAOYSA-N
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Description

2-Cyclopropylpropane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a powder in physical form . The CAS number for this compound is 1311314-35-8 .


Synthesis Analysis

The synthesis of similar compounds like piperazine derivatives involves methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular weight of 2-Cyclopropylpropane-1,2-diamine dihydrochloride is 187.11 . The InChI key for this compound is not available .


Physical And Chemical Properties Analysis

The compound is a powder in physical form . The boiling point of the compound is not available .

Scientific Research Applications

Alkene Synthesis and Functionalization

  • Cyclopropyl-containing compounds, such as cyclopropyl malonoyl peroxide, have been used for the dihydroxylation of alkenes, leading to the synthesis of corresponding diols with high syn selectivity. This demonstrates the potential of cyclopropyl derivatives in facilitating stereocontrolled synthesis reactions (Griffith et al., 2010).

Catalysis and Enantioselective Reactions

  • Cyclopropenimines have catalyzed Mannich reactions with high levels of enantio- and diastereoselectivity, suggesting the utility of cyclopropyl and related diamines in asymmetric synthesis and catalysis (Bandar & Lambert, 2013).

Synthesis of Cyclopropylamines

  • Research on the synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes reveals the importance of cyclopropylamines in pharmaceuticals and agrochemicals, highlighting the relevance of cyclopropyl derivatives in drug synthesis (West et al., 2019).

Cross-Coupling Reactions

  • The use of 1,2-diamines as effective ligands in metal-catalyzed cross-couplings of alkyl electrophiles showcases the potential application of cyclopropyl-containing diamines in facilitating novel cross-coupling reactions (Saito & Fu, 2007).

Metal-Catalyzed Diamination

  • The 1,2-diamine motif, found in many biologically active compounds and pharmaceutical agents, is a target for synthetic chemistry, including metal-catalyzed diamination reactions. This underscores the value of cyclopropyl-containing diamines in the synthesis of complex, biologically relevant molecules (Cardona & Goti, 2009).

Safety And Hazards

The compound is associated with several safety precautions. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Contact during pregnancy or nursing should be avoided. It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

2-cyclopropylpropane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-6(8,4-7)5-2-3-5;;/h5H,2-4,7-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVXBELEXSFMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylpropane-1,2-diamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropylpropane-1,2-diamine dihydrochloride
Reactant of Route 2
2-Cyclopropylpropane-1,2-diamine dihydrochloride
Reactant of Route 3
2-Cyclopropylpropane-1,2-diamine dihydrochloride
Reactant of Route 4
2-Cyclopropylpropane-1,2-diamine dihydrochloride
Reactant of Route 5
2-Cyclopropylpropane-1,2-diamine dihydrochloride
Reactant of Route 6
2-Cyclopropylpropane-1,2-diamine dihydrochloride

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